Hex-1-EN-1-YL hexanoate Hex-1-EN-1-YL hexanoate
Brand Name: Vulcanchem
CAS No.: 57701-94-7
VCID: VC19592160
InChI: InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Hex-1-EN-1-YL hexanoate

CAS No.: 57701-94-7

Cat. No.: VC19592160

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Hex-1-EN-1-YL hexanoate - 57701-94-7

Specification

CAS No. 57701-94-7
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name hex-1-enyl hexanoate
Standard InChI InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3
Standard InChI Key WCLULVFNXDFNHL-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OC=CCCCC

Introduction

Structural and Molecular Characteristics

Molecular Identity and Nomenclature

Hex-1-EN-1-YL hexanoate, systematically named hex-1-enyl hexanoate, is an aliphatic ester derived from hexanoic acid and hex-1-en-1-ol. Its IUPAC name reflects the position of the double bond at the first carbon of the hexenyl chain. Key identifiers include:

  • CAS No.: 57701-94-7

  • Molecular Formula: C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}

  • Molecular Weight: 198.30 g/mol

Stereochemical and Spectroscopic Data

The compound’s structure is confirmed via spectroscopic methods:

  • SMILES: CCCCCC(=O)OC=CCCCC

  • InChIKey: WCLULVFNXDFNHL-UHFFFAOYSA-N

  • Collision Cross-Section (CCS): Predicted values range from 148.5 Ų ([M-H]⁻) to 159.0 Ų ([M+Na]⁺) .

Table 1: Predicted Collision Cross-Section Values

Adductm/zCCS (Ų)
[M+H]⁺199.16927149.8
[M+Na]⁺221.15121159.0
[M-H]⁻197.15471148.5

Synthesis and Manufacturing

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of hex-1-en-1-ol with hexanoic acid. Sulfuric acid is typically employed to accelerate the reaction, achieving yields >80% under optimized conditions.

Reaction Mechanism:

Hex-1-en-1-ol+Hexanoic acidH2SO4Hex-1-enyl hexanoate+H2O\text{Hex-1-en-1-ol} + \text{Hexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{Hex-1-enyl hexanoate} + \text{H}_2\text{O}

Advanced Methodologies

Recent advancements in asymmetric synthesis, such as the Schreiber-modified Nicholas reaction, have enabled the production of chiral analogs. Though primarily applied to hexynones , these methods suggest potential adaptations for stereoselective ester synthesis.

Chemical Reactivity and Applications

Alkene-Specific Reactions

The terminal double bond facilitates characteristic alkene reactions:

  • Hydrogenation: Yields saturated hexyl hexanoate under H2/Pd\text{H}_2/\text{Pd} catalysis.

  • Halogenation: Reacts with Br2\text{Br}_2 to form 1,2-dibromohexyl hexanoate.

  • Polymerization: Forms oligomers via radical-initiated chain growth.

Industrial and Research Applications

  • Organic Synthesis: Serves as a precursor for complex esters and polymers.

  • Fragrance Industry: While less common than cis-3-hexenyl hexanoate, its green, fruity notes are explored in niche perfumery .

  • Materials Science: Investigated for polymer coatings due to its hydrophobic backbone.

Comparative Analysis with Structural Analogs

Key Differentiators

Hex-1-EN-1-YL hexanoate is distinguished from isomers by its terminal double bond:

Table 2: Comparison with Cis-3-Hexenyl Hexanoate

PropertyHex-1-EN-1-YL HexanoateCis-3-Hexenyl Hexanoate
Double Bond PositionC1C3
Odor ProfileMild, greenStrong, grassy
StabilityProne to polymerizationHigher thermal stability
ApplicationsResearch intermediateFood flavoring, perfumery

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